molecular formula C7H9F2N3O B15315564 (1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-YL)methanol

(1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-YL)methanol

Cat. No.: B15315564
M. Wt: 189.16 g/mol
InChI Key: SPLYWZCSQQKEEC-UHFFFAOYSA-N
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Description

[1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that features a cyclopropyl group, a difluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and difluoromethyl groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

[1-cyclopropyl-5-(difluoromethyl)triazol-4-yl]methanol

InChI

InChI=1S/C7H9F2N3O/c8-7(9)6-5(3-13)10-11-12(6)4-1-2-4/h4,7,13H,1-3H2

InChI Key

SPLYWZCSQQKEEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(N=N2)CO)C(F)F

Origin of Product

United States

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